

Technical Guide: Physicochemical Properties of (3S)-3-Hydroxy Quinidine-vinyl-d3

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Compound of Interest

Compound Name: (3S)-3-Hydroxy Quinidine-vinyl-d3

Cat. No.: B12416596

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Disclaimer: Specific experimental data on the solubility and stability of "(3S)-3-Hydroxy Quinidine-vinyl-d3" is not publicly available. This document serves as an in-depth technical guide and template for researchers, scientists, and drug development professionals, outlining the necessary experimental framework for determining these properties. The tables presented are illustrative, and the protocols are based on established pharmaceutical testing guidelines.

Introduction

(3S)-3-Hydroxy Quinidine-vinyl-d3 is a deuterated analog of (3S)-3-Hydroxy Quinidine, a primary active metabolite of the antiarrhythmic drug Quinidine.[1][2] Deuterated compounds are of significant interest in pharmaceutical research as they can serve as internal standards for quantitative analysis or as therapeutic agents with potentially altered metabolic profiles.[3] A thorough understanding of the solubility and stability of (3S)-3-Hydroxy Quinidine-vinyl-d3 is fundamental for its application in research and development, ensuring accurate experimental outcomes and predicting its behavior in physiological environments.

This guide provides a comprehensive overview of the essential data required for the characterization of (3S)-3-Hydroxy Quinidine-vinyl-d3 and detailed protocols for generating this information.

Solubility Data

The solubility of a compound is a critical determinant of its absorption and bioavailability. The following tables provide a template for summarizing the solubility data for (3S)-3-Hydroxy

Quinidine-vinyl-d3 in various relevant media. While specific data for the deuterated compound is unavailable, a supplier notes that it is soluble in DMSO and Methanol.[4]

Table 1: Equilibrium Solubility in Aqueous Media at 37 °C

pH	Buffer System	Solubility (mg/mL)
1.2	Simulated Gastric Fluid (SGF)	Data to be determined
4.5	Acetate Buffer	Data to be determined
6.8	Phosphate Buffer	Data to be determined
7.4	Phosphate-Buffered Saline (PBS)	Data to be determined

Table 2: Solubility in Organic Solvents at 25 °C

Solvent	Solubility (mg/mL)
Methanol	Data to be determined
Ethanol	Data to be determined
DMSO	Data to be determined
Acetonitrile	Data to be determined

Stability Data

Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation pathways. The International Council for Harmonisation (ICH) provides guidelines for these studies.[5][6][7]

Table 3: Stability in Aqueous Solutions

pH	Temperature (°C)	Half-life (t _{1/2})	Degradants Observed
1.2	37	Data to be determined	Data to be determined
7.4	37	Data to be determined	Data to be determined
9.0	37	Data to be determined	Data to be determined

Table 4: Solid-State Stability (ICH Conditions)

Condition	Duration	Assay (% of Initial)	Physical Appearance
25 °C / 60% RH (Long-term)	12 months	Data to be determined	Data to be determined
40 °C / 75% RH (Accelerated)	6 months	Data to be determined	Data to be determined
Photostability (ICH Q1B)	-	Data to be determined	Data to be determined

Experimental Protocols

Equilibrium Solubility Determination

This protocol is based on the shake-flask method, which is considered the gold standard for solubility measurements.[\[8\]](#)[\[9\]](#)

- Preparation of Media: Prepare aqueous buffers at various pH levels (e.g., 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents.
- Sample Preparation: Add an excess amount of **(3S)-3-Hydroxy Quinidine-vinyl-d3** to a known volume of each medium in sealed vials.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[\[8\]](#)

- **Phase Separation:** Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).
- **Quantification:** Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Replicates:** Perform all experiments in at least triplicate to ensure accuracy.

Stability Indicating Method Development

A stability-indicating analytical method is crucial to separate the parent compound from any potential degradation products.

- **Forced Degradation:** Subject the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
- **Method Development:** Develop an HPLC or UPLC-MS/MS method that can resolve the parent peak from all degradation product peaks.[\[13\]](#)
- **Method Validation:** Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Solution Stability Assessment

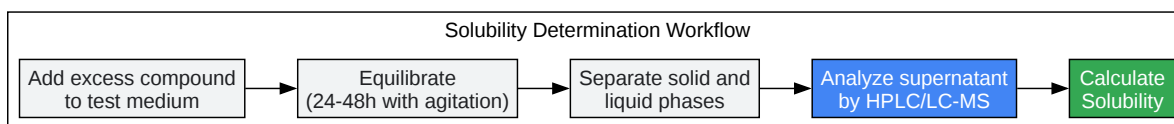
- **Sample Preparation:** Prepare solutions of **(3S)-3-Hydroxy Quinidine-vinyl-d3** in different aqueous buffers at a known concentration.
- **Incubation:** Store the solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C) and protect them from light.
- **Time-Point Analysis:** At specified time intervals, withdraw aliquots and analyze them using the validated stability-indicating method.
- **Data Analysis:** Calculate the percentage of the remaining parent compound at each time point to determine the degradation kinetics and half-life.

Solid-State Stability Assessment

- **Sample Preparation:** Place a known quantity of the solid compound in appropriate containers.
- **Storage:** Store the samples under ICH-specified long-term and accelerated stability conditions.[5][14] For photostability testing, follow ICH Q1B guidelines.[6]
- **Time-Point Analysis:** At designated time points, retrieve the samples and analyze them for purity and the presence of degradants using the stability-indicating method.
- **Physical Characterization:** Visually inspect the samples for any changes in physical appearance, such as color or morphology.

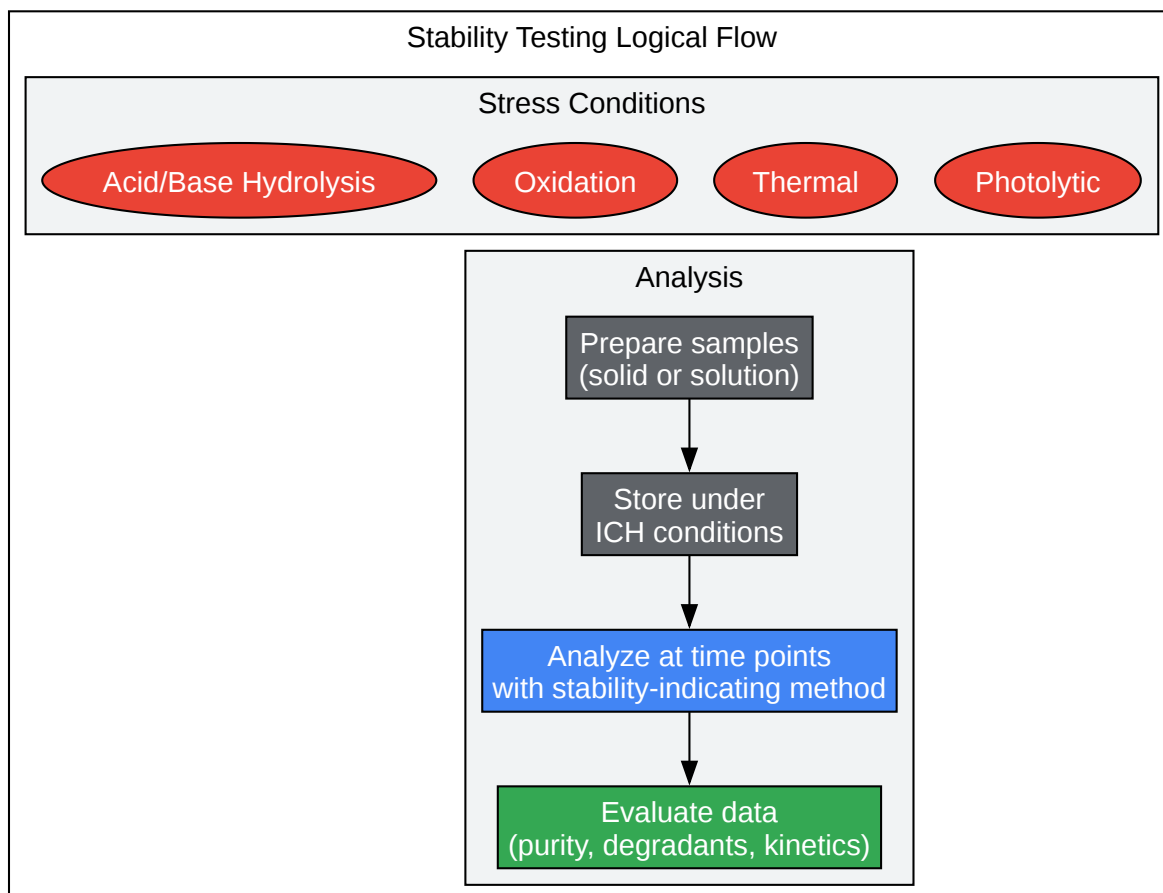
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: A generalized workflow for determining equilibrium solubility.



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